molecular formula C4H5N3S B8630479 Thiazole-4-carboxamidine

Thiazole-4-carboxamidine

Cat. No.: B8630479
M. Wt: 127.17 g/mol
InChI Key: GDTDIYWCUMNNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole-4-carboxamidine is a heterocyclic compound containing a thiazole ring and a formamidine group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolyl formamidine typically involves the reaction of thiazole derivatives with formamidine precursors. One common method is the reaction of thiazole-4-carboxaldehyde with formamidine acetate under acidic conditions . Another approach involves the use of sulfonated rice husk ash as a catalyst to promote the reaction between aromatic amines and ethyl orthoformate .

Industrial Production Methods: Industrial production of 4-thiazolyl formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiazole-4-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiazole-4-carboxamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-thiazolyl formamidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thiazole-4-carboxamidine can be compared with other thiazole derivatives:

Properties

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)

InChI Key

GDTDIYWCUMNNPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.